Trk-IN-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trk-IN-18: is a potent inhibitor of tropomyosin receptor kinases (Trks), a family of receptor tyrosine kinases activated by neurotrophic factors such as nerve growth factor, brain-derived neurotrophic factor, neurotrophic factor-3, and neurotrophic factor-4/5 . This compound exhibits potential for the study of cancer diseases .
准备方法
The synthetic routes and reaction conditions for Trk-IN-18 are not explicitly detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Trk-IN-18 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Trk-IN-18 has a wide range of scientific research applications, including:
作用机制
Trk-IN-18 exerts its effects by inhibiting the activity of tropomyosin receptor kinases. These kinases are activated by neurotrophic factors, leading to the activation of downstream signaling pathways involved in cell growth, differentiation, and survival . By inhibiting these kinases, this compound disrupts these signaling pathways, leading to the induction of cellular apoptosis and the inhibition of cell growth in tumors that overexpress tropomyosin receptor kinases .
相似化合物的比较
Trk-IN-18 is compared with other similar compounds, such as:
This compound is unique in its specific inhibition of tropomyosin receptor kinases activated by neurotrophic factors, making it a valuable tool for studying the role of these kinases in cancer and other diseases .
属性
分子式 |
C25H23F2N5O2S |
---|---|
分子量 |
495.5 g/mol |
IUPAC 名称 |
6-[(2R,4S)-4-fluoro-2-(5-fluoro-2-methylsulfanylphenyl)pyrrolidin-1-yl]-N-[(3-hydroxyphenyl)methyl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C25H23F2N5O2S/c1-35-22-6-5-16(26)10-19(22)20-11-17(27)14-31(20)24-8-7-23-28-13-21(32(23)30-24)25(34)29-12-15-3-2-4-18(33)9-15/h2-10,13,17,20,33H,11-12,14H2,1H3,(H,29,34)/t17-,20+/m0/s1 |
InChI 键 |
ZEBCRZRAVKXXBI-FXAWDEMLSA-N |
手性 SMILES |
CSC1=C(C=C(C=C1)F)[C@H]2C[C@@H](CN2C3=NN4C(=NC=C4C(=O)NCC5=CC(=CC=C5)O)C=C3)F |
规范 SMILES |
CSC1=C(C=C(C=C1)F)C2CC(CN2C3=NN4C(=NC=C4C(=O)NCC5=CC(=CC=C5)O)C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。